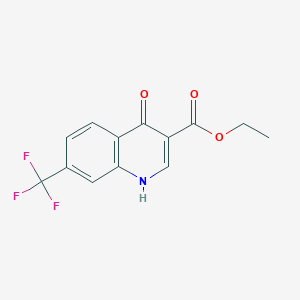

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUWNMJUAZJACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192343 | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-02-6 | |

| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 391-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry.[1] Quinolone derivatives are known to possess a wide range of pharmacological activities, including antiseptic, antipyretic, and antiperiodic actions.[1][2] This guide details the well-established Gould-Jacobs reaction for this synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Reaction Overview: The Gould-Jacobs Reaction

The synthesis of this compound from 3-aminobenzotrifluoride is achieved through the Gould-Jacobs reaction.[3][4] This method involves the condensation of an aniline derivative, in this case, 3-aminobenzotrifluoride, with diethyl ethoxymethylenemalonate (EMME). The reaction proceeds through an intermediate, anilidomethylenemalonic ester, which then undergoes a thermal cyclization to form the quinoline ring system.[3] The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form.

Reaction Scheme:

The overall reaction can be summarized as follows:

-

Step 1: Condensation: 3-Aminobenzotrifluoride reacts with diethyl ethoxymethylenemalonate to form an intermediate after the elimination of ethanol.

-

Step 2: Cyclization: The intermediate undergoes an intramolecular cyclization at a high temperature to yield the final product, this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

3-Aminobenzotrifluoride (m-Trifluoromethylaniline)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)

-

Hexane

Procedure: [5]

-

In a suitable reaction vessel, 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) is combined with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).

-

The mixture is heated to 125 °C for 1 hour.

-

After 1 hour, Dowtherm A (50 mL) is added to the reaction mixture.

-

The temperature is then raised to 255 °C, and the mixture is heated for an additional 2.5 hours.

-

Following the heating period, the reaction is allowed to cool to room temperature.

-

The cooled reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with hexane to afford the pure product as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzotrifluoride | [5] |

| Reagent | Diethyl ethoxymethylenemalonate | [5] |

| Product | This compound | [5] |

| Yield | 93% | [5] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C13H10F3NO3 | [2][5] |

| Molecular Weight | 285.22 g/mol | [5][6] |

| CAS Number | 391-02-6 | [2][7] |

| Melting Point | 340-341 °C | [5] |

| Appearance | White solid | [5] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 14.3, 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H) | [5] |

| HRMS (m/z) | Calculated for C13H10NO3F3: 286.0686; Found: 286.0691 | [5] |

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 391-02-6 [amp.chemicalbook.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 391-02-6|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate. The information is compiled from various scientific sources and is intended to support research and development activities involving this compound.

Core Compound Properties

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a quinoline derivative, a class of heterocyclic compounds with diverse pharmacological applications, including antiseptic, antipyretic, and antiperiodic actions.[1][2] This particular derivative is noted for its potential as a potent antimicrobial agent and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.[1][3]

Physical and Chemical Data

A summary of the key physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | [3] |

| Molecular Weight | 285.22 g/mol | [3] |

| Appearance | Off-white powder | [3] |

| Melting Point | >300 °C (literature) | [2][3] |

| Boiling Point (Predicted) | 343.5 ± 37.0 °C | [3] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.11 ± 0.50 | [3] |

| LogP (Predicted) | 2.73 | [4] |

| InChI | 1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | [2] |

| InChIKey | YHUWNMJUAZJACG-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1cnc2cc(ccc2c1O)C(F)(F)F | [2] |

| CAS Number | 391-02-6 | [3] |

Synthesis Protocol

The synthesis of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is typically achieved through the Gould-Jacobs reaction, involving the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1][5]

Experimental Procedure

A detailed experimental protocol for the synthesis is as follows:

-

Reaction of Aniline and Malonate: 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) is heated with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) at 125 °C for 1 hour.[1]

-

Cyclization: After the initial reaction, Dowtherm A (50 mL) is added to the mixture, and the temperature is raised to 255 °C for 2.5 hours to facilitate cyclization.[1]

-

Isolation and Purification: Upon cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes. The resulting precipitate is filtered and washed with hexane to yield the final product as a white solid.[1]

This procedure has been reported to yield approximately 16.51 g (93%) of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.[1]

Synthesis workflow for ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of the synthesized compound.

-

HRMS (m/z): Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺: 286.0686, Found: 286.0691.[1]

FT-IR and ¹³C NMR Spectroscopy

Biological Activity and Potential Mechanisms of Action

Antimicrobial Activity

Quinolone derivatives are well-established antimicrobial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death.[8] The trifluoromethyl group at the 7-position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial activity.

References

- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | SIELC Technologies [sielc.com]

- 7. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Properties and Crystallographic Outlook of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules.[1] Derivatives of quinoline are recognized for their wide-ranging pharmacological applications, including antiseptic, antipyretic, and antiperiodic activities.[1][2] This document provides a technical overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a generalized workflow for its crystal structure determination via single-crystal X-ray diffraction. While a solved crystal structure for this specific molecule is not publicly available, this guide offers the necessary protocols and comparative data to aid researchers in its crystallographic analysis.

Physicochemical and Pharmacological Profile

This compound is a stable, solid compound with a high melting point. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4] The trifluoromethyl group at the 7-position can significantly enhance metabolic stability and receptor binding affinity. While this specific compound has been synthesized and is commercially available, its detailed biological mechanism and potential signaling pathway interactions are not extensively documented in publicly accessible literature.

Quantitative Data Summary

The table below summarizes the known quantitative data for the target compound. Due to the absence of a publicly available crystal structure, crystallographic data is not included.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | [5][6] |

| Molecular Weight | 285.22 g/mol | [5][6][7] |

| CAS Number | 391-02-6 | [5][6] |

| Melting Point | >300 °C | [2][6] |

| Physical Appearance | White colored solid | [5] |

| ¹H NMR (300 MHz, DMSO) | δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, 1H), 8.00 (s, 1H), 7.72 (d, 1H), 4.24 (q, 2H), 1.29 (t, 3H) | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is well-established and typically proceeds via a thermal cyclization reaction. The following protocol is adapted from documented procedures.[5][8]

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A (or another high-boiling point solvent)

-

Hexane

Procedure:

-

In a reaction vessel, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

-

Heat the mixture to 125 °C and maintain this temperature for 1 hour.

-

Add a high-boiling point solvent such as Dowtherm A to the reaction mixture.

-

Increase the temperature to 255 °C and heat for approximately 2.5 hours to facilitate the thermal cyclization.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with hexane to precipitate the product.

-

Stir the resulting suspension for 5 minutes.

-

Collect the precipitate by filtration and wash thoroughly with hexane to remove impurities.

-

Dry the product under vacuum to yield this compound as a white solid.

General Protocol for Single-Crystal X-ray Diffraction

While specific crystallization conditions for the title compound are not published, the following is a generalized workflow for obtaining and analyzing single crystals suitable for X-ray diffraction. This protocol is standard for small organic molecules.

Materials:

-

Synthesized and purified this compound

-

A range of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide)

-

Small, clean glass vials or tubes

Procedure:

1. Crystal Growth:

- Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture at a concentration slightly below saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature.

- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

- Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

2. Crystal Mounting and Data Collection:

- Once suitable single crystals have formed, carefully select a well-defined crystal under a microscope.

- Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

- Place the mounted crystal on a single-crystal X-ray diffractometer.

- Collect diffraction data, typically using Mo Kα radiation, by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement:

- Process the collected diffraction data to determine the unit cell parameters and space group.

- Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial model of the atomic positions.

- Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL) to optimize the atomic coordinates, and thermal parameters, and to achieve the best fit between the calculated and observed diffraction patterns.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes described in this document, adhering to the specified visualization requirements.

References

- 1. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate - Amerigo Scientific [amerigoscientific.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Spectroscopic Analysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. This document outlines the experimental protocols for its synthesis and spectroscopic analysis, presents the available NMR data in a clear, tabular format, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH | 12.51 | s | - | 1H |

| H-2 | 8.70 | s | - | 1H |

| H-5 | 8.35 | d | 8.3 | 1H |

| H-8 | 8.00 | s | - | 1H |

| H-6 | 7.72 | d | 8.1 | 1H |

| -OCH₂CH₃ | 4.24 | q | 7.1 | 2H |

| -OCH₂CH₃ | 1.29 | t | 7.0 | 3H |

¹³C NMR Spectral Data

Experimental Protocols

Synthesis of this compound .[1]

The synthesis of the title compound is achieved through a condensation reaction followed by cyclization.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A

-

Hexane

Procedure:

-

A mixture of 3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated at 125 °C for 1 hour.

-

Dowtherm A is added to the reaction mixture, and the temperature is raised to 255 °C for 2.5 hours.

-

After cooling to room temperature, the reaction mixture is diluted with hexane.

-

The precipitated solid is collected by filtration and washed with hexane to yield the final product as a white solid.

NMR Sample Preparation and Analysis:

A sample of the synthesized compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is acquired on a 300 MHz NMR spectrometer.

Visualizations

To further elucidate the structure and analytical process, the following diagrams are provided.

Caption: Molecular structure of the title compound.

Caption: General workflow for NMR data acquisition and analysis.

References

An In-depth Technical Guide on the Mechanism of Action of Quinoline-3-Carboxylate Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxylate derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinoline scaffold is a key feature in numerous synthetic and naturally occurring compounds with therapeutic value.[1][2] This guide provides a comprehensive overview of the mechanisms of action through which these derivatives exert their effects, with a focus on their roles as neuroactive agents, anti-inflammatory compounds, and anticancer therapeutics.

Neuroactive Properties: Modulation of Excitatory Amino Acid Receptors

A prominent mechanism of action for several quinoline-3-carboxylate derivatives is the antagonism of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[3][4] This activity is central to their neuroprotective, anticonvulsant, and potential therapeutic applications in neurodegenerative disorders.[3][4][5]

Kynurenic Acid: A Prototypical NMDA Receptor Antagonist

Kynurenic acid (KYNA), a metabolite of L-tryptophan, is one of the most extensively studied endogenous quinoline-3-carboxylate derivatives.[3][4] It acts as a broad-spectrum antagonist at ionotropic glutamate receptors, including NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3][6]

Mechanism of NMDA Receptor Antagonism:

KYNA exerts its primary neuroinhibitory effect by acting as a noncompetitive antagonist at the glycine co-agonist site of the NMDA receptor.[3][4] The binding of a co-agonist, typically glycine or D-serine, is essential for the glutamate-mediated opening of the NMDA receptor's ion channel. By blocking this site, KYNA prevents channel activation, thereby reducing calcium influx and subsequent neuronal excitation. This antiexcitotoxic action is believed to underlie its neuroprotective properties.[3][4]

Elevated levels of KYNA have been implicated in the pathophysiology of schizophrenia, potentially by linking the dopamine and glutamate hypotheses of the disorder.[3][4] Conversely, reduced levels are associated with mood disorders like major depression.[3]

Signaling Pathway: NMDA Receptor Antagonism by Kynurenic Acid

Caption: Kynurenic acid blocks the glycine co-agonist site on the NMDA receptor.

Anti-inflammatory Mechanisms

Quinoline-3-carboxylate derivatives have demonstrated notable anti-inflammatory properties, often comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Their mechanisms in this context are multifaceted, involving the inhibition of key inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary anti-inflammatory mechanism for some synthetic quinoline-3-carboxylate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[8]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, these derivatives can modulate intracellular signaling pathways involved in inflammation. For instance, kynurenic acid can activate the G protein-coupled receptor 35 (GPR35), which can lead to a reduction in cyclic AMP (cAMP) and intracellular calcium levels.[6][9] This can, in turn, influence downstream signaling cascades such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory cytokines.[6]

Experimental Workflow: Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of quinoline derivatives.

Anticancer Activity and Associated Mechanisms

A growing body of evidence supports the potential of quinoline-3-carboxylate derivatives as antiproliferative agents.[10][11][12] Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and targeting of the DNA damage response pathway.

Induction of Intrinsic Apoptosis

Several studies have shown that quinoline-3-carboxylate derivatives can induce cancer cell death through the upregulation of the intrinsic apoptosis pathway.[11][13] This pathway is initiated by mitochondrial stress and involves the release of cytochrome c, leading to the activation of a cascade of caspases that execute programmed cell death.

Inhibition of Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers. Certain quinoline-3-carboxamide derivatives have been designed as inhibitors of key kinases involved in cancer cell proliferation and survival.

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives have been optimized as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various epithelial tumors.[14]

-

Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical mediator of the DNA damage response (DDR) pathway, which cancer cells can exploit to survive DNA-damaging therapies. Quinoline-3-carboxamides have been developed as potential ATM inhibitors to sensitize cancer cells to radio- and chemotherapy.[15]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Novel 2-aminoquinoline-3-carboxamide derivatives have been synthesized as potential inhibitors of PDGFR, another receptor tyrosine kinase implicated in cancer cell survival.[16]

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is overexpressed in several cancers and plays a role in tumor growth and proliferation. Certain quinoline-carboxamide derivatives have been identified as moderately potent antagonists of the P2X7R, leading to anti-proliferative effects and the induction of apoptotic cell death in cancer cells.[17]

Quantitative Data Summary

The biological activities of quinoline-3-carboxylate derivatives are often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The tables below summarize representative quantitative data for various derivatives across different biological activities.

Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4m | MCF-7 | 0.33 | [11] |

| 4n | MCF-7 | 0.33 | [11] |

| 4k | K562 | 0.28 | [11] |

| 4m | K562 | 0.28 | [11] |

| Furan derivative 5o | EGFR | 2.61 | [14] |

| Thiophene derivative 6b | EGFR | 0.49 | [14] |

| Benzyloxy derivative 10 | EGFR | 1.73 | [14] |

| Thiophene derivative 6b | MCF-7 | 5.069 | [14] |

| 8b | MCF-7 | 0.839 | [14] |

Table 2: NMDA Receptor Antagonist Activity

| Compound | Assay | IC50 (µM) | Reference |

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | In vitro binding affinity | 0.57 | [18] |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylate derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: The quinoline-3-carboxylate derivatives are added to the reaction mixture at various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

NMDA Receptor Binding Assay

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand specific for the glycine binding site of the NMDA receptor (e.g., [³H]glycine or [³H]L-689,560) in the presence of various concentrations of the test compounds (quinoline-3-carboxylate derivatives).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 values are calculated by analyzing the competition binding curves.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 4. Kynurenic_acid [bionity.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. neuroquantology.com [neuroquantology.com]

- 13. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 14. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]

- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine

Disclaimer: The inquiry specified CAS number 391-02-6, which corresponds to Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[1][2][3][4][5] However, the vast body of scientific literature and safety data available relates the core of the user's query to 3,4-Dimethoxyphenethylamine, which has the CAS number 120-20-7. This guide will focus on the latter compound, assuming a typographical error in the initial request.

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine derivative.[6][7] It is structurally analogous to the neurotransmitter dopamine, with methoxy groups replacing the hydroxyl groups at the 3 and 4 positions of the benzene ring.[8][6][7] DMPEA is also chemically related to mescaline (3,4,5-trimethoxyphenethylamine).[7] This compound has been a subject of interest in biochemical and pharmacological research.

Physicochemical Properties

DMPEA is a liquid at room temperature and is soluble in organic solvents.[6]

| Property | Value | Reference |

| CAS Number | 120-20-7 | [8][6] |

| Molecular Formula | C₁₀H₁₅NO₂ | [8][6][9] |

| Molecular Weight | 181.23 g/mol | [6][9][10] |

| Appearance | Liquid | [6] |

| Boiling Point | 188 °C at 15 mmHg | |

| Density | 1.074 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.546 | |

| SMILES | COc1ccc(CCN)cc1OC | [8] |

| InChI | 1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | [8] |

| InChI Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N | [8][10] |

Synthesis and Experimental Protocols

Several synthetic routes for DMPEA have been reported. A common method involves the reduction of β-nitro-3,4-Dimethoxyphenyl ethylene, which is formed by the condensation of 3,4-Dimethoxybenzaldehyde with nitromethane.[11] While lithium aluminum hydride is an effective reducing agent for this step, its cost has led to the exploration of more economical alternatives like zinc amalgam and hydrochloric acid.[11] Another synthetic pathway involves the catalytic hydrogenation of 3,4-Dimethoxybenzyl cyanide.[10][11]

Pictet and Finkelstein Synthesis (Modified by Buck and Perkin)

This classical multi-step synthesis starts from veratraldehyde (3,4-dimethoxybenzaldehyde).[8]

Catalytic Hydrogenation of 3,4-Dimethoxybenzyl Cyanide

A more direct route involves the hydrogenation of 3,4-dimethoxybenzyl cyanide.[10][11]

Experimental Protocol:

-

100 kg of crystalline 3,4-dimethoxybenzyl cyanide is hydrogenated in 310 L of 80-96% aqueous ethanol containing 9-12% ammonia.[10]

-

24 kg of Raney-nickel catalyst is used.[10]

-

The reaction is carried out at 48-60°C under a hydrogen overpressure of 8-10 atm.[10]

-

After the reaction, the catalyst is filtered off.[10]

-

The filtrate is evaporated, and the residue is subjected to vacuum fractionation to yield highly pure 3,4-dimethoxy-beta-phenyl-ethylamine.[10]

Pharmacological Properties and Signaling Pathways

DMPEA has been investigated for its biological activity, though it is generally considered to have low psychoactivity in humans at typical doses.

Pharmacodynamics

DMPEA exhibits weak affinity for serotonin receptors and can induce a head-twitch response in rodents, which is a behavioral model for serotonergic psychedelic effects.[8] It also acts as a monoamine oxidase inhibitor (MAOI), which may contribute to its overall biological effects.[8][6][7]

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. This compound CAS#: 391-02-6 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. tr.tnjchem.com [tr.tnjchem.com]

- 5. ar.tnjchem.com [ar.tnjchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]

- 8. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 9. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

- 11. Page loading... [guidechem.com]

The Trifluoromethyl Group: A Key Player in the Biological Activity of Quinolone Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the quinolone scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the biological activities of this important class of heterocyclic compounds. This in-depth technical guide explores the diverse biological activities of trifluoromethyl-substituted quinolone derivatives, with a primary focus on their antimicrobial and anticancer properties. It provides a comprehensive overview of their mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction to Trifluoromethyl-Substituted Quinolones

The quinolone core is a privileged structure in drug discovery, with numerous derivatives approved for clinical use, particularly as antibacterial agents.[1] The trifluoromethyl group, with its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] When appended to the quinolone framework, the -CF3 group has been shown to modulate a range of biological responses, leading to the development of potent antimicrobial and anticancer agents.

Antimicrobial Activity

Trifluoromethyl-substituted quinolones have demonstrated significant activity against a broad spectrum of bacteria, including drug-resistant strains. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these quinolone derivatives trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[3][5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trifluoromethyl-substituted quinolone derivatives against a range of bacterial strains. The data has been compiled from multiple studies to provide a comparative overview of their efficacy.

| Compound ID/Reference | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| CS-940 | Enterobacteriaceae | Negative | 0.015 - 16 | [6] |

| CS-940 | Acinetobacter spp. | Negative | 0.03 | [6] |

| CS-940 | S. (Xanthomonas) maltophilia | Negative | 2 | [6] |

| CS-940 | Haemophilus influenzae | Negative | ≤ 0.06 | [6] |

| CS-940 | Moraxella catarrhalis | Negative | ≤ 0.06 | [6] |

| CS-940 | Neisseria spp. | Negative | ≤ 0.06 | [6] |

| CS-940 | Staphylococcus aureus (oxacillin-susceptible) | Positive | - | [6] |

| CS-940 | Streptococcus spp. | Positive | ≤ 2 | [6] |

| CS-940 | Enterococcus faecium | Positive | 4 | [6] |

| Trifluoroacetyl-substituted quinolone 2 | E. coli ATCC 25922 | Negative | 17-24 mm (inhibition zone) | [7] |

| Trifluoroacetyl-substituted quinolone 3 | E. coli ATCC 25922 | Negative | 17-24 mm (inhibition zone) | [7] |

| Trifluoroacetyl-substituted quinolone 7 | E. coli ATCC 25922 | Negative | 17-24 mm (inhibition zone) | [7] |

| Imidazo fused quinolone 7 | Staphylococcus aureus | Positive | Good Activity | [8] |

| Imidazo fused quinolone 9a | Klebsiella pneumoniae | Negative | Good Activity | [8] |

| Imidazo fused quinolone 10f | Bacillus subtilis | Positive | Good Activity | [8] |

Note: "Good Activity" indicates that the compounds showed significant antibacterial effects as reported in the study, although specific MIC values were not always provided in the abstract. Inhibition zone diameters are also used as a measure of antibacterial activity.

Anticancer Activity

The anticancer potential of trifluoromethyl-substituted quinolones has garnered significant attention. Their primary mechanism of action in cancer cells is the inhibition of human topoisomerase II, an enzyme critical for DNA replication and cell division in eukaryotic cells.[9][10] This inhibition leads to the accumulation of DNA double-strand breaks, triggering apoptosis and cell cycle arrest.[9]

Furthermore, some fluoroquinolone derivatives have been shown to modulate signaling pathways involved in cancer cell migration and invasion. For instance, they can suppress the production of matrix metalloproteinase-9 (MMP-9) induced by transforming growth factor-beta (TGF-β) and phorbol 12-myristate 13-acetate (PMA). This effect is mediated through the p38 mitogen-activated protein kinase (MAPK) and cyclic AMP (cAMP) signaling pathways.[11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-substituted quinolone and related derivatives against different cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivative 4b | T-24 (Bladder) | < 28.55 | [12] |

| Ciprofloxacin Derivative 4c | PC-3 (Prostate) | < 19.33 | [12] |

| Ciprofloxacin Derivative 5a | PC-3 (Prostate) | 2.02 | [12] |

| Levofloxacin-Thiadiazole Hybrid 17a-h | MCF-7, A549, SKOV3 | 1.69 - 18.55 | [9] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [13][14] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [13][14] |

| Quinoline-5-sulfonamide 3c | C-32 (Melanoma) | Comparable to cisplatin | [15] |

| Quinoline-5-sulfonamide 3c | MDA-MB-231 (Breast) | Comparable to doxorubicin | [15] |

| Quinoline-5-sulfonamide 3c | A549 (Lung) | Comparable to cisplatin | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of trifluoromethyl-substituted quinolone derivatives.

Synthesis of Trifluoromethyl-Substituted Quinolones

A general and effective method for constructing the quinolone core is the Gould-Jacobs reaction. This pathway typically involves the reaction of a substituted aniline, such as 3-(trifluoromethyl)aniline, with a malonate derivative, like diethyl ethoxymethylenemalonate. This condensation is followed by thermal cyclization at high temperatures to form the quinolone ring system. The position of the trifluoromethyl group on the starting aniline dictates its final position on the quinolone product.

Illustrative Synthesis Workflow

Caption: General synthesis workflow for trifluoromethyl-substituted quinolones.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared in a sterile broth.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Application of Test Compound: A defined volume of the trifluoromethyl-substituted quinolone derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar Well Diffusion Workflow

Caption: Workflow for the agar well diffusion assay.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the trifluoromethyl-substituted quinolone derivative. Control wells (vehicle-treated and untreated cells) are also included. The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

MTT Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of human topoisomerase II.

-

Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II enzyme, a DNA substrate (e.g., supercoiled plasmid DNA or kDNA), ATP, and the trifluoromethyl-substituted quinolone derivative at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzyme to act on the DNA.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed or decatenated DNA and the accumulation of cleaved DNA complexes.

Signaling Pathways Modulated by Trifluoromethyl-Substituted Quinolones

As mentioned, certain fluoroquinolones can inhibit cancer cell migration and invasion by downregulating MMP-9 expression through the p38 MAPK and cAMP signaling pathways.

TGF-β Induced MMP-9 Expression Pathway

TGF-β can induce the expression of MMP-9, a key enzyme in extracellular matrix degradation, which facilitates cancer cell invasion. This process is often mediated by the p38 MAPK pathway.

Caption: Inhibition of TGF-β induced MMP-9 expression by quinolones.

Role of cAMP in Modulating MMP-9 Expression

The cyclic AMP (cAMP) signaling pathway can also influence MMP-9 expression. An increase in intracellular cAMP levels often leads to the activation of Protein Kinase A (PKA), which can, in some cellular contexts, suppress the signaling pathways that lead to MMP-9 expression. Fluoroquinolones may increase intracellular cAMP, contributing to the downregulation of MMP-9.

Caption: Putative role of cAMP in quinolone-mediated MMP-9 suppression.

Conclusion

Trifluoromethyl-substituted quinolone derivatives represent a versatile and promising class of compounds with potent biological activities. Their dual action as both antimicrobial and anticancer agents makes them attractive candidates for further drug development. The incorporation of the trifluoromethyl group significantly enhances their therapeutic potential. A thorough understanding of their structure-activity relationships, mechanisms of action, and the signaling pathways they modulate is crucial for the rational design of new and more effective therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Frontiers | The cAMP-signaling cancers: Clinically-divergent disorders with a common central pathway [frontiersin.org]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. mdpi.com [mdpi.com]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. assaygenie.com [assaygenie.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. multispaninc.com [multispaninc.com]

- 12. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline Derivatives: A Technical Guide to their Antiseptic and Antipyretic Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with diverse pharmacological activities. This technical guide provides an in-depth exploration of the antiseptic and antipyretic properties of quinoline derivatives. It delves into their multifaceted mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the quinoline core.

Antiseptic Action of Quinoline Derivatives

Quinoline derivatives have a long-standing history as effective antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their antiseptic properties stem from various mechanisms of action, ranging from the well-established inhibition of bacterial DNA replication to the disruption of outer membrane integrity.

Mechanisms of Antiseptic Action

The antiseptic effects of quinoline derivatives are not monolithic and can be attributed to several distinct molecular targets within bacterial cells.

A primary mechanism of action for many quinoline derivatives, particularly the fluoroquinolone subclass, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target.

-

Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the primary target in many Gram-positive bacteria.

By forming a stable ternary complex with the enzyme and DNA, these quinoline derivatives trap the topoisomerase in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.

A novel and significant mechanism of action against Gram-negative bacteria involves the targeting of the Lipopolysaccharide (LPS) transport (Lpt) machinery. Specifically, some quinoline derivatives have been shown to inhibit LptA, a periplasmic protein responsible for shuttling LPS from the inner membrane to the outer membrane.[2] By blocking the LptA-LptC interaction, these compounds disrupt the formation of the outer membrane, leading to increased membrane permeability and cell death.[2]

Peptide deformylase is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial growth arrest. Some novel quinoline derivatives have been designed and evaluated as PDF inhibitors, presenting a promising avenue for the development of new antibacterial agents.

Quantitative Data: Antiseptic Activity

The antiseptic efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone coupled hybrid 5d | S. aureus (ATCC 29213) | 0.25 | [2] |

| Quinolone coupled hybrid 5d | E. coli (ATCC 25922) | 1 | [2] |

| Quinolone coupled hybrid 5d | P. aeruginosa (ATCC 27853) | 8 | [2] |

| Quinolinium iodide salt 62 | E. coli | 3.125 (nmol/mL) | [3] |

| Dihydrotriazine derivative 93a-c | S. aureus | 2 | [3] |

| Dihydrotriazine derivative 93a-c | E. coli | 2 | [3] |

| Iodo-quinoline derivative 4d | S. epidermidis | IC50 data presented | [4] |

| Hybrid 7b | S. aureus | 2 | [5] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of quinoline derivatives.

1.3.1. Materials

-

Test quinoline derivative

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Standardized bacterial inoculum (0.5 McFarland standard)

1.3.2. Procedure

-

Preparation of Compound Dilutions: Prepare a stock solution of the quinoline derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls:

-

Growth Control: Wells containing CAMHB and bacteria, but no compound.

-

Sterility Control: Wells containing only CAMHB.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Antipyretic Action of Quinoline Derivatives

The antipyretic (fever-reducing) activity of quinoline derivatives is closely linked to their anti-inflammatory properties. Fever is a complex physiological response to infection or inflammation, primarily mediated by the production of prostaglandins in the hypothalamus.

Mechanism of Antipyretic Action

The primary mechanism by which quinoline derivatives exert their antipyretic effect is through the inhibition of enzymes involved in the prostaglandin synthesis pathway.

Cyclooxygenase (COX) is a key enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including the pyrogenic prostaglandin E2 (PGE2). There are two main isoforms of COX:

-

COX-1: Constitutively expressed and involved in physiological functions.

-

COX-2: Inducible and its expression is upregulated during inflammation and fever.

Many quinoline derivatives exhibit inhibitory activity against COX enzymes, with a particular focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. By inhibiting COX-2, these compounds reduce the production of PGE2 in the central nervous system, thereby resetting the hypothalamic thermostat and lowering body temperature.

Hematopoietic prostaglandin D synthase (H-PGDS) is another key enzyme in the prostaglandin pathway, responsible for the conversion of PGH2 to prostaglandin D2 (PGD2). PGD2 is a mediator of various inflammatory processes. Certain quinoline-3-carboxamides have been identified as potent inhibitors of H-PGDS.[1][6] By targeting H-PGDS, these derivatives can modulate the inflammatory response, which in turn contributes to their antipyretic effect.

Quantitative Data: Antipyretic Activity

The antipyretic efficacy of quinoline derivatives is typically evaluated in animal models by measuring the reduction in pyrogen-induced fever.

| Quinoline Derivative | Animal Model | Pyrogen | Dose | Maximum Temperature Reduction (°C) | Reference |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Mouse | Xylene-induced ear edema (anti-inflammatory model) | 6.562 mg/kg | Significant reduction in edema | [7] |

| Pyrazolo[4,3-c]quinoline 2i | RAW 264.7 cells | LPS | IC50 = 0.39 µM (NO inhibition) | N/A | [8] |

| Pyrazolo[4,3-c]quinoline 2m | RAW 264.7 cells | LPS | IC50 = 0.41 µM (NO inhibition) | N/A | [8] |

Note: Direct quantitative data for antipyretic activity of specific quinoline derivatives is limited in the public domain. The data presented often reflects anti-inflammatory activity, which is a strong indicator of potential antipyretic effects.

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This protocol describes a common method for inducing fever in rats to evaluate the antipyretic potential of quinoline derivatives.

2.3.1. Materials

-

Wistar rats (150-200 g)

-

Brewer's yeast

-

0.9% Sterile saline solution

-

Digital thermometer with a rectal probe

-

Test quinoline derivative

-

Standard antipyretic drug (e.g., Paracetamol)

2.3.2. Procedure

-

Acclimatization: Acclimatize the rats to the experimental conditions for at least 24 hours before the experiment.

-

Baseline Temperature: Measure the initial rectal temperature of each rat.

-

Induction of Pyrexia: Prepare a 15% (w/v) suspension of Brewer's yeast in sterile saline. Inject the suspension subcutaneously into the dorsal region of the rats at a dose of 10 mL/kg.

-

Post-Induction Temperature: After 18 hours of yeast injection, measure the rectal temperature again. Only rats that show an increase in rectal temperature of at least 0.5°C are selected for the study.

-

Treatment: Divide the pyretic rats into groups:

-

Control Group: Administer the vehicle (e.g., saline or a suitable solvent).

-

Standard Group: Administer a standard antipyretic drug (e.g., Paracetamol, 150 mg/kg, orally).

-

Test Groups: Administer the quinoline derivative at different doses orally or via the desired route.

-

-

Temperature Monitoring: Record the rectal temperature of all rats at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

-

Data Analysis: Calculate the mean rectal temperature for each group at each time point. The antipyretic activity is expressed as the percentage reduction in rectal temperature compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway in Fever Induction.

Caption: H-PGDS Signaling Pathway in Inflammation.

Caption: LPS Transport Pathway in Gram-Negative Bacteria.

Experimental Workflow

Caption: Drug Discovery Workflow for Quinoline Derivatives.

Conclusion

Quinoline derivatives continue to be a rich source of inspiration for the development of novel antiseptic and antipyretic agents. Their diverse mechanisms of action, including the inhibition of essential bacterial enzymes and key mediators of the inflammatory and pyretic responses, underscore their therapeutic potential. This guide has provided a comprehensive overview of their antiseptic and antipyretic properties, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. It is anticipated that this resource will aid researchers in the rational design and development of the next generation of quinoline-based therapeutics to address the ongoing challenges of infectious diseases and inflammatory disorders.

References

- 1. Cyclooxygenase-2 mediates the febrile response of mice to interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-1 or -2—which one mediates lipopolysaccharide-induced hypothermia? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinoline scaffold is a cornerstone in the development of therapeutic agents. The specific derivative, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, possesses structural features—a 4-hydroxyquinoline core, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety—that significantly influence its physicochemical properties, including solubility. The trifluoromethyl group can impact crystal lattice energy and lipophilicity, while the 4-hydroxy group can participate in hydrogen bonding and tautomerization. Understanding the interplay of these features is crucial for predicting and manipulating the compound's solubility.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic or aqueous solvents. General solubility information for the broader class of quinolines suggests they are often slightly soluble in water and more soluble in organic solvents like alcohols and ethers. However, the unique substitution pattern of the target compound necessitates empirical determination of its solubility.

In the absence of specific data, a generalized table is provided below to be populated by researchers following the experimental protocol outlined in this guide.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Water | |||

| e.g., Ethanol | |||

| e.g., DMSO | |||

| e.g., PEG 400 | |||

| e.g., Propylene Glycol | |||

| e.g., Acetone | |||

| e.g., Ethyl Acetate |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory practices for solubility assessment of pharmaceutical compounds.[1]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

3.2. Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the prepared standards.

-

Determine the concentration of the dissolved compound in the diluted supernatant from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by accounting for the dilution factor. Express the solubility in mg/mL and mol/L.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps involved in the solubility determination protocol.

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

While direct, published solubility data for this compound remains elusive, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The provided experimental protocol, coupled with an understanding of the structural factors at play, will enable scientists in the field of drug development and medicinal chemistry to effectively characterize and utilize this important quinoline derivative. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

Potential Pharmacological Applications of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic heterocyclic compound featuring a quinoline core, a structure renowned for its broad pharmacological versatility. The presence of a trifluoromethyl group at the 7-position is anticipated to enhance its metabolic stability and cellular permeability, making it a compound of significant interest for drug discovery. While direct pharmacological data on this specific molecule is limited, its structural motifs—the 4-hydroxyquinoline-3-carboxylate scaffold and the trifluoromethyl substituent—are well-established pharmacophores. This technical guide consolidates the available information on this compound and its close analogs to postulate its most promising pharmacological applications, providing detailed experimental protocols for their investigation. Based on structure-activity relationship studies of related compounds, this compound holds potential as an antimicrobial, anti-inflammatory, and anticancer agent, as well as a possible modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents[1][2]. The substitution pattern on the quinoline ring system plays a crucial role in defining the biological activity. The 4-hydroxyquinoline-3-carboxylate substructure, in particular, is a known pharmacophore found in compounds with diverse biological effects.

Furthermore, the incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely used strategy in medicinal chemistry to improve key pharmacokinetic and pharmacodynamic properties[3][4][5]. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[6][7].

This compound combines these key structural features. While specific biological studies on this exact molecule are not extensively reported in publicly available literature, it has been noted as a potent antimicrobial agent and a potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist[8]. This guide will explore these and other potential applications based on the known activities of structurally related compounds.

Synthesis

The synthesis of this compound is typically achieved via the Gould-Jacobs reaction. This process involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization reaction[9][10].

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. woah.org [woah.org]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. atcc.org [atcc.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. integra-biosciences.com [integra-biosciences.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a synthetic quinoline derivative. The protocols outlined below are based on established methodologies for evaluating the efficacy of antimicrobial agents.

Introduction

Quinolone compounds represent a significant class of antimicrobial agents with a broad spectrum of activity against various pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair. The subject of this protocol, this compound, is a member of this class. The trifluoromethyl group at the 7th position is of particular interest as it may enhance the compound's antimicrobial properties.

Standardized and reproducible experimental protocols are essential for accurately assessing the antimicrobial potential of novel compounds. This document details the methodologies for two key in vitro assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for assessing the zone of inhibition.

Data Presentation

While specific quantitative antimicrobial activity data for this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The values are based on the reported antimicrobial activities of other quinoline derivatives and should be used for guidance purposes only.[1][2][3]

Table 1: Illustrative Antimicrobial Activity of a Quinoline Derivative (MIC in µg/mL)

| Microorganism | Strain | Gram Stain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |